2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O This compound is part of the quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with similar structural features.
2-[[[(1R)-1-phenylethyl]amino]methyl]-quinazolinone: A closely related derivative.
Uniqueness
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1 |
InChI Key |
RPQDFWLDFGGRKB-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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